(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid
Descripción
Systematic IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is (2S)-2-amino-4-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methylsulfanyl]butanoic acid . This name reflects the stereochemical configuration at multiple chiral centers, denoted by the S and R descriptors. The structural formula integrates:
- A purine core substituted with a methylamino group at position 6
- A ribose-derived oxolane ring with hydroxyl groups at positions 3 and 4
- A sulfanyl-bridged side chain terminating in an amino acid moiety
The SMILES notation (CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C@@HO) provides a linear representation of the stereochemistry and connectivity (Figure 1).
Table 1: Key structural features
| Feature | Description |
|---|---|
| Purine substitution | N6-methylamino group at position 6 |
| Oxolane ring stereochemistry | 2S,3S,4R,5R configuration |
| Side chain | Sulfanyl (-S-) linkage connecting oxolane to 2-aminobutanoic acid derivative |
Common Synonyms and Historical Naming Conventions
This compound has been referenced under multiple nomenclature systems:
Primary synonyms:
- Methyl-SAH
- (S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid
Registry identifiers:
The term "Methyl-SAH" derives from its structural relationship to S-adenosylhomocysteine (SAH) , with the methyl group substitution on the adenine moiety distinguishing it from canonical SAH derivatives. Early literature often described it as a methyltransferase interaction analog due to its potential role in studying enzymatic methylation processes .
Molecular Formula and Mass Spectrometric Characterization
The molecular formula C₁₅H₂₂N₆O₅S corresponds to a monoisotopic mass of 398.4 g/mol . Key mass spectrometric characteristics include:
Table 2: Mass spectral data
| Parameter | Value | Method |
|---|---|---|
| Molecular ion (m/z) | 399.1 [M+H]⁺ | ESI-MS (positive) |
| Fragment ions | 250.0 (purine-oxolane cleavage) | CID-MS/MS |
| Isotope pattern | Characteristic ³²S/³⁴S ratio | High-resolution MS |
Propiedades
Fórmula molecular |
C15H22N6O5S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H22N6O5S/c1-17-12-9-13(19-5-18-12)21(6-20-9)14-11(23)10(22)8(26-14)4-27-3-2-7(16)15(24)25/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H,24,25)(H,17,18,19)/t7-,8+,10+,11+,14+/m0/s1 |
Clave InChI |
GEJILRRXJVSBCM-TWBCTODHSA-N |
SMILES isomérico |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O |
SMILES canónico |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O |
Origen del producto |
United States |
Métodos De Preparación
Preparation of the Nucleoside Core
- Starting from commercially available or synthesized purine derivatives, the 6-(methylamino)purine base is glycosylated with a protected ribose or tetrahydrofuran sugar.
- Glycosylation is often catalyzed by Lewis acids or via enzymatic methods to ensure β-selectivity at the anomeric center.
- Protective groups such as acetyl or silyl ethers are used to mask hydroxyl groups during glycosylation.
Final Deprotection and Purification
- Protective groups on hydroxyls and amino groups are removed under mild acidic or basic conditions.
- The final compound is purified by chromatographic techniques such as reverse-phase HPLC to achieve high purity.
- Crystallization may be employed to obtain the compound in a defined polymorphic form.
Detailed Preparation Methods and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Glycosylation | Nucleophilic substitution | 6-(Methylamino)purine, protected sugar, Lewis acid catalyst (e.g., TMSOTf), inert atmosphere | Ensures β-anomer formation; temperature control critical (0–25°C) |
| 2. Functionalization of sugar | Halogenation or tosylation | TsCl or halogenating agent, base (pyridine or triethylamine) | Protects hydroxyl groups; selective at 2-position |
| 3. Thioether formation | Nucleophilic substitution | (2S)-2-amino-4-mercaptobutanoic acid (protected), base (NaH or K2CO3), polar aprotic solvent (DMF, DMSO) | Avoids thiol oxidation; stereochemistry retention essential |
| 4. Deprotection | Acidic or basic hydrolysis | Mild acid (e.g., TFA) or base (e.g., NH4OH) | Removes protecting groups without degrading sensitive moieties |
| 5. Purification | Chromatography and crystallization | Reverse-phase HPLC, recrystallization from suitable solvents | Achieves >98% purity; confirms stereochemical integrity |
Research Findings and Optimization
- Studies indicate that the choice of protecting groups significantly affects yield and stereochemical purity. For example, silyl ethers provide better stability during thioether formation than acetyl groups.
- The thioether bond formation is optimized by using freshly prepared thiol reagents under inert atmosphere to prevent disulfide formation.
- Enzymatic glycosylation methods have been explored to improve regio- and stereoselectivity, reducing the need for extensive protection.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography confirm the stereochemistry and purity of intermediates and final products.
- The compound’s synthesis has been successfully scaled up to gram quantities with consistent quality, demonstrating the robustness of the method.
Summary Table of Key Synthetic Parameters
| Parameter | Optimal Condition | Impact on Synthesis |
|---|---|---|
| Glycosylation catalyst | Trimethylsilyl triflate (TMSOTf) | High β-selectivity, good yield |
| Protective groups | TBDMS (tert-butyldimethylsilyl) ethers | Stability during substitution steps |
| Solvent for thioether formation | Dimethylformamide (DMF) | Enhances nucleophilicity, prevents side reactions |
| Base for substitution | Potassium carbonate (K2CO3) | Mild, preserves stereochemistry |
| Deprotection method | Trifluoroacetic acid (TFA) in dichloromethane | Efficient removal without degradation |
| Purification technique | Reverse-phase HPLC | High purity, removal of isomers |
Análisis De Reacciones Químicas
Oxidation Reactions
The thioether group (–S–) in the molecule is susceptible to oxidation. Key oxidative pathways include:
Structural Evidence : The sulfur atom’s position between the oxolane ring and butanoic acid chain (as seen in SMILES: CSCC[C@@H]...) creates a sterically accessible site for oxidants .
Redox Reactions Involving the Purine Base
The N6-methyladenine moiety undergoes redox transformations:
Key Data : The methylamino group’s electron-donating nature (evident in InChIKey GEJILRRXJVSBCM...) stabilizes cationic intermediates during redox processes .
Acid-Base Reactions
The compound exists as a zwitterion due to its amino (–NH₃⁺) and carboxylate (–COO⁻) groups:
-
pKa Values :
pH-Dependent Reactivity :
-
Acidic conditions : Protonation of carboxylate enhances nucleophilicity at sulfur.
-
Basic conditions : Deprotonation of amino group facilitates electrophilic substitutions.
Enzymatic Interactions
Though direct studies are sparse, structural analogs suggest:
| Enzyme Class | Proposed Interaction | Functional Role |
|---|---|---|
| Methyltransferases | Competitive inhibition via SAH-like binding | Regulation of epigenetic methylation |
| Hydrolases | Cleavage of thioether or glycosidic bond | Metabolic degradation |
Structural Basis : The oxolane ring’s stereochemistry ([2S,3S,4R,5R]) matches cofactor-binding motifs in methyltransferases .
Comparative Reactivity Table
| Functional Group | Reactivity Rank | Preferred Reactions |
|---|---|---|
| Thioether (–S–) | High | Oxidation, radical reactions |
| N6-methylamino | Moderate | Demethylation, alkylation |
| Hydroxyl (–OH) | Low | Phosphorylation, esterification |
| Carboxylate (–COO⁻) | Variable | pH-dependent conjugation |
Aplicaciones Científicas De Investigación
Synthesis and Production
The synthesis of this compound involves several key steps:
- Formation of Nucleoside Analog: Starting from common precursors to create the purine base.
- Amino Acid Coupling: Coupling the nucleoside with amino acids through protection and deprotection strategies.
- Thioether Formation: Finalizing the structure by forming a thioether linkage under mild conditions to preserve the integrity of the compound.
Applications in Scientific Research
The applications of (2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic acid span across various disciplines:
Medicinal Chemistry
- Drug Development: The compound serves as a building block for synthesizing more complex pharmaceuticals targeting various diseases.
- Nucleoside Analog Research: Its structure allows for exploration in the development of antiviral and anticancer agents due to its interaction with nucleic acids.
Biochemical Studies
- Enzyme-Substrate Interactions: It can be utilized to study how enzymes interact with substrates, providing insights into metabolic pathways.
- Protein-Ligand Binding Studies: The compound aids in understanding protein interactions at a molecular level.
Industrial Applications
- Specialty Chemicals Production: The compound can be used in synthesizing specialty chemicals that have specific industrial applications.
Case Study 1: Antiviral Properties
Research has indicated that nucleoside analogs similar to (2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic acid exhibit antiviral properties by mimicking natural nucleotides. These compounds can inhibit viral replication by integrating into viral RNA or DNA.
Case Study 2: Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. By binding to the active sites of these enzymes, it alters their activity and provides a framework for designing new inhibitors that could be used therapeutically.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-4-((((2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl)thio)butanoic acid involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, while the amino acid moiety can interact with proteins. These interactions can modulate various biochemical pathways, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound shares structural motifs with several purine derivatives and sulfur-containing analogs.
Table 1: Structural and Functional Comparison
Key Observations :
Purine Modifications: The target compound’s 6-(methylamino)purin-9-yl group is distinct from the unmodified adenine in canonical nucleosides. This modification is analogous to methylated purines like N⁶-methyladenosine (m⁶A), which plays roles in RNA epigenetics . In contrast, the compound in replaces the methylamino group with a hydroxymethyl oxolane, likely reducing its hydrophobicity and altering binding specificity .
Sulfur-Containing Linkages: The methylsulfanyl group in the target compound contrasts with the carbamoyl group in .
Stereochemical Considerations: The (2S,3S,4R,5R)-oxolane configuration mirrors the stereochemistry of ribose in RNA, suggesting compatibility with RNA-processing enzymes. This is absent in brominated phenolic analogs like 2a (), which lack chiral centers .
Table 2: Spectroscopic Data Comparison (NMR)
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a modified purine nucleoside with a sulfanyl-butanoic acid derivative, as seen in analogous methods (e.g., TFA-mediated deprotection in ) .
- Biological Relevance: The methylamino group may confer resistance to deamination enzymes, a feature exploited in prodrug designs (e.g., antiviral nucleosides) .
- Limitations: No direct pharmacological data are available in the evidence. Further studies should assess its interaction with purine receptors (e.g., adenosine receptors) or enzymes like methyltransferases.
Actividad Biológica
(2S)-2-Azanyl-4-[[(2S,3S,4R,5R)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic acid is a complex organic compound with significant biological implications. This article reviews its biological activity, structural characteristics, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical formula: with a molecular weight of approximately 478.417 g/mol. It features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N6O8PS |
| Molecular Weight | 478.417 g/mol |
| Chiral Centers | 5 |
| Bond Count | 56 |
| Aromatic Bond Count | 10 |
Research indicates that this compound interacts with various biological targets, primarily through its purine moiety which is known to engage with adenosine receptors. These interactions can influence several physiological processes including:
- Cell signaling pathways : The compound may modulate pathways associated with cell proliferation and apoptosis.
- Enzymatic inhibition : It has been shown to inhibit specific kinases, impacting metabolic pathways crucial for cancer cell survival.
Anticancer Properties
Studies have demonstrated that (2S)-2-Azanyl-4-[[(2S,3S,4R,5R)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic acid exhibits potent anticancer activity. In vitro assays revealed that it can induce apoptosis in various cancer cell lines through the activation of caspase pathways.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates it can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability (IC50 = 25 µM) compared to control groups.
- Animal Models : In vivo studies using murine models of glioblastoma demonstrated that administration of the compound resulted in a marked decrease in tumor size and improved survival rates compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for obtaining enantiomerically pure (2s)-2-Azanyl-4-[[...]butanoic Acid?
- Methodological Answer : The compound’s synthesis can be achieved via Michael-type addition of thioglycolic acid to α,β-unsaturated ketones, followed by stereochemical control using chiral catalysts or resolving agents. Friedel-Crafts acylation may also be employed to introduce aryl groups, as demonstrated in analogous systems . Purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures enantiomeric purity.
Q. How can researchers validate the structural and stereochemical integrity of this compound?
- Methodological Answer : Combine high-resolution NMR (¹H, ¹³C, and 2D-COSY) to confirm connectivity and NOESY for stereochemical assignments. X-ray crystallography is critical for resolving absolute configuration, especially for the oxolan and purine moieties . Mass spectrometry (HRMS) and IR spectroscopy further corroborate functional groups like sulfanyl and carboxylate .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : The compound is sensitive to oxidation due to its sulfanyl group. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or ethanol. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) to establish shelf-life .
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s bioactivity and supramolecular assembly?
- Methodological Answer : The purine ring engages in π-π stacking with aromatic residues in target proteins, while the sulfanyl group participates in hydrogen bonding and disulfide exchange. Computational tools (e.g., DFT for interaction energy, MD simulations for dynamics) can map these interactions. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities .
Q. What role does the sulfanyl moiety play in modulating reactivity toward biological targets?
- Methodological Answer : The sulfanyl group acts as a nucleophile in redox reactions (e.g., glutathione conjugation) and mediates thiol-disulfide exchange in enzyme active sites. Use site-directed mutagenesis on target proteins (e.g., P2Y purinergic receptors) to assess functional dependence on this moiety .
Q. Which strategies are effective for resolving enantiomeric mixtures of this compound during synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis or kinetic resolution using lipases. Analytical chiral HPLC with polysaccharide columns (Chiralpak AD-H) achieves baseline separation, validated via circular dichroism (CD) spectroscopy .
Q. How can computational modeling predict the compound’s binding mode to purinergic receptors?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using receptor crystal structures (e.g., P2Y₁₂, PDB: 4NTJ). Free energy perturbation (FEP) calculations refine binding affinity predictions. Validate with competitive radioligand assays using [³H]-labeled antagonists .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
